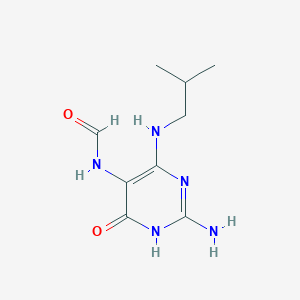
2-Amino-4-hydroxy-6-(isobutylamino)-5-pyrimidinylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-hydroxy-6-(isobutylamino)-5-pyrimidinylformamide is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-6-(isobutylamino)-5-pyrimidinylformamide typically involves the reaction of 2-amino-4-hydroxy-6-halomethyl-pteridine with p-amino-benzoic acid or its derivatives in an inert solvent like alcohol or alkylene glycol. The reaction mixture is heated to temperatures between 80°C and 150°C . Another method involves the use of methyl-gamma, gamma-dimethoxy acetoacetate and 2,4,5-triamino-6-hydroxypyrimidine in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve additional purification steps such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxy-6-(isobutylamino)-5-pyrimidinylformamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like bromine, chlorine, and alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Amino-4-hydroxy-6-(isobutylamino)-5-pyrimidinylformamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in protein binding studies.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-6-(isobutylamino)-5-pyrimidinylformamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This compound may also interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar structure but with a methyl group instead of an isobutylamino group.
2-Aminopyrimidine derivatives: These compounds have varying substitutions on the pyrimidine ring and exhibit different biological activities.
Uniqueness
2-Amino-4-hydroxy-6-(isobutylamino)-5-pyrimidinylformamide is unique due to its specific isobutylamino substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
CAS No. |
93483-82-0 |
|---|---|
Molecular Formula |
C9H15N5O2 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-[2-amino-4-(2-methylpropylamino)-6-oxo-1H-pyrimidin-5-yl]formamide |
InChI |
InChI=1S/C9H15N5O2/c1-5(2)3-11-7-6(12-4-15)8(16)14-9(10)13-7/h4-5H,3H2,1-2H3,(H,12,15)(H4,10,11,13,14,16) |
InChI Key |
UZLLGXDHJYOFTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C(=O)NC(=N1)N)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


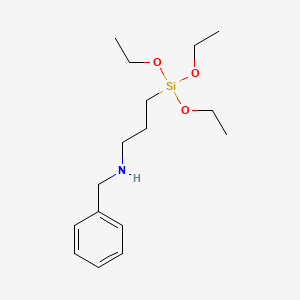
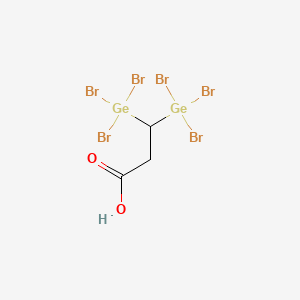
![1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene](/img/structure/B14349144.png)

![[1,1'-Biphenyl]-2-yl heptafluorobutanoate](/img/structure/B14349156.png)
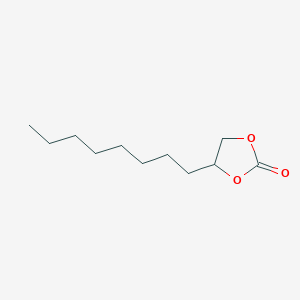
![1-[(10-Bromodecyl)oxy]naphthalene](/img/structure/B14349168.png)
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)


![4,4,9,9,14,14-hexamethyl-3,5,8,10,13,15-hexaoxatetracyclo[10.3.0.02,6.07,11]pentadecane](/img/structure/B14349189.png)
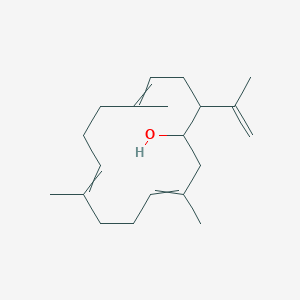

![1-[(But-2-en-1-yl)oxy]-3-ethoxypropan-2-ol](/img/structure/B14349213.png)
